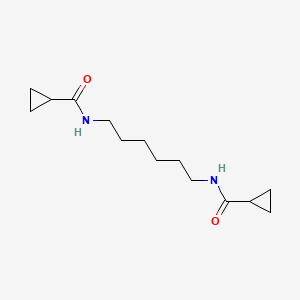
Cyclopropanecarboxamide, N,N'-1,6-hexanediylbis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopropanecarboxamide, N,N’-1,6-hexanediylbis-, is a chemical compound with the molecular formula C14H24N2O2. This compound is characterized by the presence of two cyclopropanecarboxamide groups connected by a hexanediyl linker. It is a versatile compound with various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropanecarboxamide, N,N’-1,6-hexanediylbis-, typically involves the reaction of cyclopropanecarboxylic acid with hexamethylenediamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
- The activated acid is then reacted with hexamethylenediamine in the presence of a base such as triethylamine (TEA) to form the desired bis-amide product.
Cyclopropanecarboxylic acid: is first activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods
In an industrial setting, the production of Cyclopropanecarboxamide, N,N’-1,6-hexanediylbis-, may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. The use of automated reactors and in-line monitoring systems ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Cyclopropanecarboxamide, N,N’-1,6-hexanediylbis-, can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The amide groups can participate in nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of N-alkylated or N-acylated derivatives.
Scientific Research Applications
Cyclopropanecarboxamide, N,N’-1,6-hexanediylbis-, has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cyclopropanecarboxamide, N,N’-1,6-hexanediylbis-, involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and function. The hexanediyl linker provides flexibility, allowing the compound to adopt various conformations and interact with multiple binding sites.
Comparison with Similar Compounds
Similar Compounds
Cyclopropanecarboxamide: A simpler analog with a single cyclopropanecarboxamide group.
Cyclopropanecarboxamide, N-ethyl: Contains an ethyl group instead of the hexanediyl linker.
Cyclopropanecarboxamide, N-n-hexyl: Features a hexyl group instead of the hexanediyl linker.
Uniqueness
Cyclopropanecarboxamide, N,N’-1,6-hexanediylbis-, is unique due to its bis-amide structure and the presence of a flexible hexanediyl linker. This structural feature allows it to interact with multiple molecular targets, making it a valuable compound in various research applications.
Properties
CAS No. |
88234-40-6 |
|---|---|
Molecular Formula |
C14H24N2O2 |
Molecular Weight |
252.35 g/mol |
IUPAC Name |
N-[6-(cyclopropanecarbonylamino)hexyl]cyclopropanecarboxamide |
InChI |
InChI=1S/C14H24N2O2/c17-13(11-5-6-11)15-9-3-1-2-4-10-16-14(18)12-7-8-12/h11-12H,1-10H2,(H,15,17)(H,16,18) |
InChI Key |
LQVDXDIMBWSGAI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)NCCCCCCNC(=O)C2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















